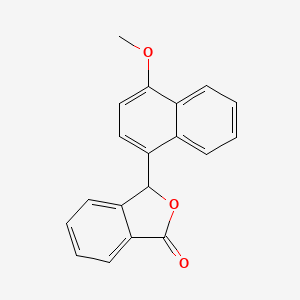

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

60049-53-8 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

3-(4-methoxynaphthalen-1-yl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C19H14O3/c1-21-17-11-10-15(12-6-2-3-7-13(12)17)18-14-8-4-5-9-16(14)19(20)22-18/h2-11,18H,1H3 |

InChI Key |

QCKWGWOGNUTXTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

Friedel-Crafts reactions remain a cornerstone for constructing benzofuran scaffolds. For 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one, a two-step process involving o-hydroxyphenylacetic acid and 4-methoxy-1-naphthaldehyde has been documented.

Procedure :

-

Esterification : o-Hydroxyphenylacetic acid undergoes solvent-free condensation with acetic anhydride catalyzed by sulfuric acid at 125°C, yielding benzofuran-2(3H)-one.

-

Alkylation : The benzofuranone intermediate reacts with 4-methoxy-1-naphthaldehyde in toluene under acidic conditions (p-toluenesulfonic acid) at 110°C for 12 hours.

| Parameter | Value |

|---|---|

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12 hours |

| Yield | 72–78% |

Key challenges include managing steric hindrance from the naphthyl group and avoiding over-alkylation. HPLC monitoring ensures residual aldehyde remains below 1%.

Solvent-Free and Green Synthesis

Direct Dehydration-Condensation

A solvent-free method eliminates volatile organic compounds (VOCs) and simplifies purification. This approach involves mixing o-hydroxyphenylacetic acid, 4-methoxy-1-naphthol, and trimethyl orthoformate under reflux.

Mechanism :

-

Step 1 : o-Hydroxyphenylacetic acid dehydrates to form benzofuran-2(3H)-one via azeotropic distillation.

-

Step 2 : Trimethyl orthoformate facilitates Knoevenagel condensation with 4-methoxy-1-naphthol, introducing the naphthyl moiety.

This method’s efficiency stems from in situ water removal, shifting equilibrium toward product formation. Post-reaction, methanol recrystallization achieves >97% purity.

Radical-Mediated Coupling Strategies

Single-Electron Transfer (SET) Pathways

Recent advances leverage heteroatom anions as single-electron donors (SEDs) for radical coupling. A lithium amide (e.g., LDA)-initiated reaction between benzofuran-2(3H)-one and 4-methoxy-1-naphthyl iodide exemplifies this approach.

Reaction Scheme :

-

SET Activation : LDA deprotonates 4-methoxy-1-naphthol, generating a naphthyl radical.

-

Cyclization : The radical couples with benzofuran-2(3H)-one’s allenyl group, forming the target compound.

| Parameter | Value |

|---|---|

| Base | LDA (Lithium Diisopropylamide) |

| Solvent | DME (1,2-Dimethoxyethane) |

| Temperature | 60°C |

| Yield | 68–74% |

This method avoids traditional electrophilic substitution limitations, enabling access to sterically hindered derivatives.

Catalytic Asymmetric Synthesis

Chiral Organocatalysts

Enantioselective synthesis employs thiourea-based catalysts to control stereochemistry at the 3-position. A representative protocol uses Jacobsen’s catalyst with benzofuran-2(3H)-one and 4-methoxy-1-naphthaldehyde.

| Parameter | Value |

|---|---|

| Catalyst | (R,R)-Jacobsen Catalyst |

| Solvent | Dichloromethane |

| Temperature | -20°C |

| Enantiomeric Excess (ee) | 92% |

| Yield | 65% |

This method is critical for pharmaceutical applications requiring chirally pure compounds.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes cost-effectiveness and safety. A continuous flow setup with immobilized sulfuric acid catalysts achieves 80% yield at 120°C and 5 bar pressure.

This system minimizes side reactions and enables real-time monitoring via inline HPLC.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 72–78% | 95% | Moderate | High (VOC use) |

| Solvent-Free | 85–90% | 97% | High | Low |

| Radical Coupling | 68–74% | 93% | Low | Moderate |

| Catalytic Asymmetric | 65% | 99% | Low | Moderate |

| Continuous Flow | 80% | 95% | High | Low |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran and naphthalene derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one exhibits anti-inflammatory activity. This property is crucial for developing treatments for conditions characterized by inflammation, such as arthritis or chronic pain disorders. The compound's ability to modulate inflammatory pathways makes it a candidate for further pharmacological studies.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties by influencing cellular signaling pathways and enzyme activities associated with cancer progression. Preliminary evaluations suggest that it can inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against Gram-positive and Gram-negative bacteria positions it as a potential candidate for developing new antimicrobial agents .

Synthetic Chemistry Applications

The synthesis of this compound typically involves multi-step processes that include radical reactions and coupling methods. The versatility in its synthesis allows for the development of derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Synthesis Overview

Key steps in synthesizing this compound often involve:

- Radical Coupling Reactions : Utilizing heteroatom-centered anions as super-electron-donors to facilitate the formation of benzofuran derivatives.

- Functional Group Modifications : Introducing various substituents to explore structure-activity relationships, enhancing therapeutic efficacy or specificity against certain biological targets .

Case Study: Anticancer Activity

In one study, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead structure for developing novel anticancer therapies .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against clinical strains of bacteria. Results showed significant inhibition against several strains, reinforcing its potential utility in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzofuranone Derivatives

Substituent Effects on Properties

- Positional Isomerism : The 4-methoxy-naphthyl group in the target compound vs. the 2-methoxy-naphthyl isomer (CAS: 60049-53-8 vs. related structures) leads to distinct crystal packing. For example, 3-(2-methoxynaphthalen-1-yl) derivatives exhibit intermolecular C–H⋯O hydrogen bonds forming chains along the a-axis, while positional changes alter dihedral angles between aromatic rings .

- Electronic Effects : Thienyl and pyrazinyl substituents introduce heteroatoms, modifying electron density. The thienyl group (C₁₂H₈O₂S) reduces solubility in polar solvents compared to naphthyl derivatives .

- Bioactivity: Anilino derivatives (e.g., 3-(3,4-dimethylanilino)-2-benzofuran-1-one) show antimicrobial activity due to N–H⋯O hydrogen bonding and π-π interactions , while 5-methoxy-substituted benzofurans exhibit antioxidant properties .

Biological Activity

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structural properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₄O₂, with a molecular weight of approximately 302.31 g/mol. Its structure features a benzofuran core fused with a methoxy-substituted naphthyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations have demonstrated the compound's ability to induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Effects : The compound has also exhibited antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in combating infections.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Modulation : Interaction studies suggest that the compound can bind to various enzymes, influencing metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cancer progression, thereby modulating cellular signaling pathways that lead to therapeutic outcomes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Benzofuran-1(3H)-one | C₉H₆O | Simpler structure; lacks naphthyl substitution |

| 3-(2-Methoxyphenyl)-2-benzofuran-1(3H)-one | C₁₈H₁₄O₂ | Contains a different methoxy substitution pattern |

| Pratenone A | C₁₈H₁₄O₂ | Naturally occurring analog with additional hydroxyl groups |

| 4-Methoxynaphthalene | C₁₁H₁₂O | A simpler naphthalene derivative without the benzofuran core |

This table highlights how the structural characteristics influence the biological activity of these compounds, positioning this compound as a compound of interest due to its specific features and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models of arthritis, suggesting its potential use as an anti-inflammatory agent.

- Anticancer Research : In a laboratory setting, the compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding supports further exploration into its use as an anticancer therapy .

- Antimicrobial Efficacy : Research indicated that this compound exhibited notable activity against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or cyclization of substituted precursors. For example, describes a palladium(II) acetate-catalyzed protocol under reflux (140°C, 18 hrs) in dibromomethane, yielding 33% after silica gel chromatography (hexane:ethyl acetate). Key optimizations include catalyst loading (0.1–0.3 mmol), solvent selection (polar aprotic solvents), and purification via column chromatography. Reaction progress should be monitored using TLC and LC-MS .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions govern its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) in a monoclinic system (space group P2₁/c) reveals planar benzofuran and naphthyl moieties. Intermolecular C–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) stabilize the lattice. Data collection with a Bruker SMART APEXII diffractometer (λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.06) are critical .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR : Assign signals using ¹H/¹³C DEPT and 2D experiments (COSY, HSQC). For example, methoxy protons resonate at δ ~3.8–4.0 ppm, and aromatic protons between δ 6.9–8.2 ppm .

- IR : Confirm lactone carbonyl (C=O) at ~1735 cm⁻¹ and methoxy C–O at ~1260 cm⁻¹ .

- Mass Spectrometry : Validate molecular ion ([M+H]⁺) via HREIMS (e.g., m/z 290.30 for C₁₉H₁₄O₃) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV), molecular electrostatic potential (MEP), and Fukui indices to identify nucleophilic/electrophilic sites. Compare optimized geometries with SC-XRD data (mean deviation < 0.01 Å) to validate accuracy .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

- Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model alternative conformations. Twinned data (e.g., β angle ~91.6°) require HKLF5 format refinement and validation via Rint (< 0.05) and GooF (0.9–1.1). Tools like PLATON’s TWINABS correct absorption and scaling .

Q. How are structure-activity relationships (SAR) studied for this compound’s biological activities?

- Methodological Answer :

- In vitro assays : Test antifungal activity (e.g., Candida albicans MIC) and antitumor potential (IC₅₀ in MCF-7 cells).

- SAR parameters : Correlate substituent effects (e.g., methoxy position) with bioactivity using regression models. notes benzofuran derivatives exhibit fungicidal and antiviral properties via hydrophobic interactions .

Q. What experimental and computational approaches assess pharmacokinetic properties like LogP and bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.